Piridinsolfonammidi
Pyridinesulfonamides are a class of organic compounds characterized by the presence of a pyridine ring fused with a sulfonylamine group. These derivatives exhibit diverse chemical properties and biological activities, making them valuable in various applications.
Structurally, these compounds typically consist of an aromatic six-membered pyridine ring attached to a sulfinyl or sulfenyl group (-SO- or -S-), followed by an amide function. The unique electronic structure and functional diversity allow for interactions with different biomolecules, rendering them useful in drug discovery and development.
Due to their ability to modulate enzyme activity, inhibit pathogen growth, and exhibit potential anti-inflammatory properties, pyridinesulfonamides have garnered significant interest from pharmaceutical researchers. They can be synthesized through a variety of methods including nucleophilic substitution reactions and coupling reactions, offering flexibility in structural modifications.
In summary, pyridinesulfonamides represent a promising group of compounds with broad potential for use in medicinal chemistry and therapeutic applications.

Struttura | Nome chimico | CAS | MF |
---|---|---|---|
![]() |
3-(Piperidine-1-sulfonyl)-pyridin-4-ylamine | 1352520-50-3 | C10H15N3O2S |
![]() |
N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide | 1036606-53-7 | C13H22N4O2S |
![]() |
2-hydrazino-N-(3-methylphenyl)pyridine-3-sulfonamide | 1155079-36-9 | C12H14N4O2S |
![]() |
6-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide | 1016689-89-6 | C9H11ClN2O2S |
![]() |
N-benzylpyridine-3-sulfonamide | 903482-83-7 | C12H12N2O2S |
![]() |
6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide | 1002244-75-8 | C11H7ClF2N2O2S |
![]() |
3-ethyl-N-phenyl1,2,4triazolo4,3-apyridine-8-sulfonamide | 1291487-06-3 | C14H14N4O2S |
![]() |
4-(pyrrolidine-1-sulfonyl)pyridin-2-amine | 1247138-05-1 | C9H13N3O2S |
![]() |
CB2R-IN-1 | 1257555-79-5 | C23H27F3N4O6S3 |
![]() |
5-METHOXYPYRIDINE-3-SULFONAMIDE | 1553088-23-5 | C6H8N2O3S |
Letteratura correlata
-
1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
Fornitori consigliati
-
Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
Prodotti consigliati